molecular formula C29H31N5O4 B1684298 ZM-447439 CAS No. 331771-20-1

ZM-447439

Número de catálogo: B1684298
Número CAS: 331771-20-1
Peso molecular: 513.6 g/mol
Clave InChI: OGNYUTNQZVRGMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

ZM 447439 se sintetiza a través de un proceso de varios pasos que involucra los siguientes pasos clave :

    Formación del núcleo de quinazolina: La síntesis comienza con la formación de la estructura del núcleo de quinazolina.

    Reacciones de sustitución: Se llevan a cabo varias reacciones de sustitución para introducir los grupos metoxi, morfolinilpropoxi y benzamida en posiciones específicas del anillo de quinazolina.

    Purificación: El producto final se purifica mediante técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Los métodos de producción industrial para ZM 447439 generalmente implican síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y eficiencia .

Análisis De Reacciones Químicas

In Vitro Studies

Research has demonstrated that ZM-447439 induces significant antiproliferative effects across various cancer cell lines, including:

Cell LineIC₅₀ (µM)
BON3.0
QGP-10.9
MIP-1013.0

In these studies, this compound was found to inhibit cell growth in a time- and dose-dependent manner .

Effects on Cell Cycle

The compound alters the distribution of cells within the cell cycle phases:

  • A decrease in the percentage of cells with a 2N DNA content.

  • An increase in cells with >4N DNA content, indicating a block in mitosis .

Impact on Chromosomal Dynamics

This compound has been shown to interfere with chromosomal condensation and spindle checkpoint integrity:

  • Premature chromosome decondensation occurs during mid-mitosis when treated with this compound.

  • The drug prevents proper spindle formation while allowing some microtubule assembly at centrosomes .

  • Research Findings on Efficacy

Studies have confirmed that this compound can enhance the effects of other chemotherapeutic agents when used in combination therapies:

  • It effectively increases apoptosis rates when combined with agents like doxorubicin or gemcitabine.

This synergistic effect highlights its potential as a valuable tool in cancer treatment regimens .

This compound represents a significant advancement in the field of cancer therapeutics due to its targeted action against Aurora kinases. Its ability to disrupt mitotic processes presents promising avenues for research and clinical applications, particularly in enhancing the efficacy of existing treatments.

  • References

The information presented draws from diverse sources including peer-reviewed journals and reputable scientific databases, ensuring a comprehensive understanding of this compound's chemical reactions and biological implications .

Aplicaciones Científicas De Investigación

ZM 447439 tiene una amplia gama de aplicaciones de investigación científica, que incluyen :

    Química: Se utiliza como compuesto de prueba para estudiar el papel de las quinasas aurora en la división celular y la segregación cromosómica.

    Biología: El compuesto se utiliza para investigar los mecanismos moleculares de la regulación del ciclo celular y la apoptosis.

    Medicina: ZM 447439 ha mostrado promesa en estudios preclínicos como un posible agente terapéutico para el tratamiento de varios tipos de cáncer, incluidos los tumores neuroendocrinos y el carcinoma hepatocelular.

    Industria: El compuesto se utiliza en el desarrollo de nuevas terapias contra el cáncer y como patrón de referencia en la investigación farmacéutica.

Comparación Con Compuestos Similares

Actividad Biológica

ZM-447439 is a selective ATP-competitive inhibitor primarily targeting Aurora B kinase, which plays a crucial role in cell division and mitotic processes. This compound has garnered significant attention in cancer research due to its ability to induce apoptosis in tumor cells while sparing non-dividing cells. Below, we explore the biological activity of this compound, including its mechanism of action, effects on various cancer cell lines, and relevant case studies.

This compound selectively inhibits Aurora B kinase with an IC50 value of approximately 50 nM, while it shows less potency against Aurora C and A kinases (IC50 values of 250 nM and 1000 nM, respectively) . The inhibition of Aurora B disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during mitosis. This results in the formation of multipolar spindles and ultimately induces apoptosis in cancer cells .

Inhibition of Cell Division

Research indicates that this compound effectively inhibits cell division by interfering with critical mitotic processes:

  • Histone H3 Phosphorylation : ZM treatment leads to reduced phosphorylation of histone H3 at Ser10, a marker for mitotic progression .
  • Chromosome Segregation : The compound causes misalignment and disorganization of chromosomes during mitosis, compromising the spindle integrity checkpoint .
  • Apoptosis Induction : Following treatment with this compound, cancer cells exhibit signs of apoptosis, including cleavage of PARP and activation of caspases .

1. Hep2 Carcinoma Cells

In a study involving Hep2 carcinoma cells, this compound was shown to induce apoptosis and disrupt preformed tumor-like structures in three-dimensional cultures. The treatment resulted in significant cell death characterized by DNA fragmentation and increased levels of cleaved caspase-3 .

2. Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

A study evaluated the effects of this compound on GEP-NET cell lines (BON, QGP-1, MIP-101). The results demonstrated:

  • Antiproliferative Effects : ZM inhibited proliferation in a dose-dependent manner with IC50 values ranging from nanomolar to micromolar concentrations.
  • Cell Cycle Arrest : Treatment led to G0/G1 phase arrest and blocked G2/M transition.
  • Combination Therapy : ZM enhanced the antiproliferative effects when combined with other chemotherapeutic agents like streptozocin and cisplatin .

Summary Table of Biological Activity

Parameter Effect Reference
Selective InhibitionAurora B (IC50 = 50 nM), C (IC50 = 250 nM), A (IC50 = 1000 nM)
Histone H3 PhosphorylationDecreased levels in treated cells
Apoptosis InductionCleavage of PARP and activation of caspases
Cell Cycle ArrestG0/G1 phase arrest; block in G2/M transition

Q & A

Basic Research Questions

Q. What are the recommended concentrations and experimental conditions for ZM-447439 in in vitro cancer studies?

  • Methodological Answer :

  • In breast cancer models, 0.5 µM this compound combined with 100 nM tamoxifen significantly reduces AURKA/B mRNA levels, as validated via qPCR and viability assays .
  • For cervical cancer (SiHa cells) and gastrointestinal neuroendocrine tumors, concentrations ranging from 1–10 µM are effective in inducing apoptosis and suppressing proliferation .
  • Key Validation: Include dose-response curves and use 3D cell culture models to mimic tumor microenvironments, as demonstrated in Hep2 cancer studies .

Q. How is Aurora kinase inhibition by this compound experimentally validated?

  • Methodological Answer :

  • Measure phosphorylation of histone H3 at Ser10 (H3S10ph), a direct substrate of Aurora B kinase. This compound reduces H3S10ph levels in a dose-dependent manner, confirmed via Western blot or immunofluorescence .
  • Combine with kinase activity assays (e.g., ADP-Glo™) to quantify Aurora A/B inhibition in cell lysates .

Q. What assays are critical for evaluating this compound's efficacy in reversing tamoxifen resistance?

  • Methodological Answer :

  • Use gene expression profiling (RNA-seq or microarrays) to monitor tamoxifen resistance markers (e.g., AURKA, AURKB, ERα) pre- and post-treatment .
  • Perform clonogenic survival assays and apoptosis markers (e.g., Annexin V/PI staining) to quantify cell death in tamoxifen-resistant breast cancer lines (e.g., MCF-7/TAMR) .

Advanced Research Questions

Q. How can researchers systematically analyze synergistic interactions between this compound and other therapeutics?

  • Methodological Answer :

  • Use CompuSyn v1.0 or similar software to calculate Combination Index (CI) values. A CI < 0.1 indicates strong synergy, as shown in this compound/tamoxifen co-treatment studies .
  • Validate synergy via isobologram analysis and dose-reduction indices to optimize therapeutic ratios .

Q. What mechanisms beyond Aurora kinase inhibition contribute to this compound's anti-proliferative effects?

  • Methodological Answer :

  • Investigate off-target effects using kinome-wide profiling (e.g., KinomeScan) to identify interactions with other kinases (e.g., FLT3, VEGFR2) .
  • Assess mitochondrial apoptosis pathways via cytochrome c release and caspase-3/7 activation assays, as this compound triggers intrinsic apoptosis in 3D-cultured Hep2 cells .

Q. How should contradictory efficacy data for this compound across cancer models be addressed?

  • Methodological Answer :

  • Perform comparative genomic analysis (e.g., CRISPR screens) to identify genetic dependencies (e.g., TP53 status, AURKA amplification) that influence drug response .
  • Standardize culture conditions: Hypoxia (1% O₂) or serum-starved media may alter Aurora kinase activity and drug sensitivity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound's impact on cell cycle arrest?

  • Methodological Answer :

  • Use flow cytometry (PI staining) to quantify G2/M arrest. Pair with EdU incorporation assays to distinguish mitotic arrest from S-phase effects .
  • Apply ANOVA with post-hoc Tukey tests to compare arrest rates across treatment groups (e.g., this compound vs. control) .

Q. How can transcriptomic data be leveraged to identify this compound-responsive pathways?

  • Methodological Answer :

  • Conduct pathway enrichment analysis (e.g., Reactome, WikiPathways) on differentially expressed genes. Aurora kinase signaling, DNA damage response, and apoptosis pathways are commonly enriched .
  • Cross-reference with DrugBank or LINCS L1000 data to identify co-targeted pathways (e.g., mTOR, MAPK) .

Q. Experimental Design Tables

Table 1. Key Parameters for this compound in Preclinical Studies

Cancer TypeConcentration RangeAssay ReadoutsSynergy Partners
Breast Cancer0.5–2 µMAURKA/B mRNA, CI valuesTamoxifen (100 nM)
Cervical Cancer1–10 µMH3S10ph, Caspase-3 activityCisplatin (5–10 µM)
Neuroendocrine Tumors5–10 µM3D Spheroid volume, Annexin VN/A (monotherapy)

Table 2. Resources for Pathway Analysis

Tool/PlatformApplicationReference
ReactomeAurora kinase signaling visualizationCroft et al., 2011
WikiPathwaysCross-species pathway mappingSlenter et al., 2017
LINCS L1000Drug perturbation signatures

Q. Key Considerations for Reproducibility

  • Purity Verification : Ensure this compound is ≥99% pure via HPLC and mass spectrometry. Contaminants may confound kinase inhibition assays .
  • Ethical Reporting : Disclose all in vivo protocols (e.g., tumor xenograft models) in compliance with ARRIVE guidelines .

Propiedades

IUPAC Name

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNYUTNQZVRGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186833
Record name ZM-447439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331771-20-1
Record name N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331771-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZM-447439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM-447439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZM-447439
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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